Carbamazepine-d2,15N
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Overview
Description
Carbamazepine-d2,15N is a deuterated and nitrogen-15 labeled analog of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The molecular formula of this compound is C15H10D2N15NO, and it has a molecular weight of 239.27 g/mol . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of carbamazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine-d2,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the carbamazepine molecule. The general synthetic route includes the following steps:
Nitrogen-15 Labeling: The incorporation of nitrogen-15 is done using nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated and nitrogen-15 enriched reagents.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamazepine-d2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbamazepine-10,11-epoxide.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include carbamazepine-10,11-epoxide, reduced carbamazepine, and various substituted derivatives.
Scientific Research Applications
Carbamazepine-d2,15N has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates.
Drug Development: Used as a reference standard in the development of new anticonvulsant drugs.
Biological Research: Employed in studies related to the effects of isotopic labeling on drug behavior.
Industrial Applications: Used in the quality control and validation of analytical methods for carbamazepine.
Mechanism of Action
Carbamazepine-d2,15N exerts its effects through the same mechanism as carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, stabilizing hyperexcited nerve membranes, and reducing synaptic transmission. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .
Comparison with Similar Compounds
Carbamazepine-d2,15N is compared with other similar compounds such as:
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with a higher selectivity for the inactivated state of sodium channels.
Carbamazepine-d2: A deuterated analog without nitrogen-15 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed insights into the pharmacokinetics and metabolism of carbamazepine compared to its analogs .
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1 |
InChI Key |
FFGPTBGBLSHEPO-LHPFHNCUSA-N |
Isomeric SMILES |
[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Origin of Product |
United States |
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